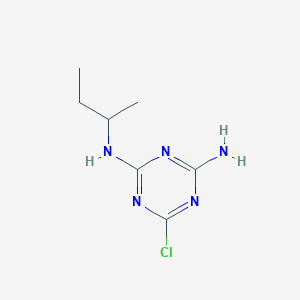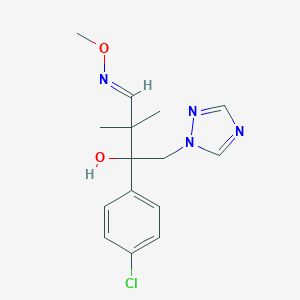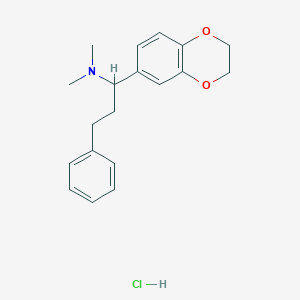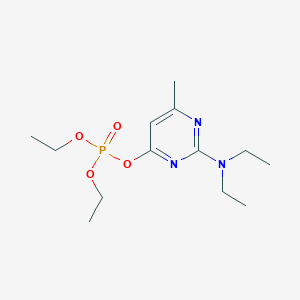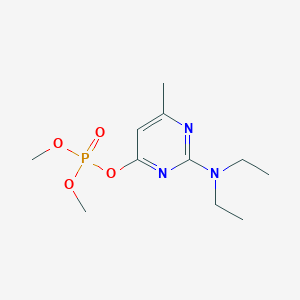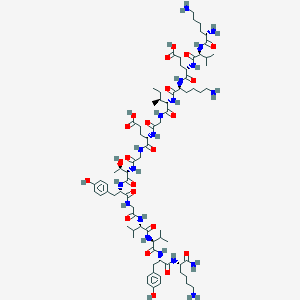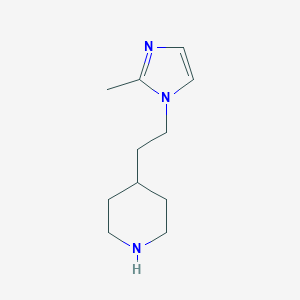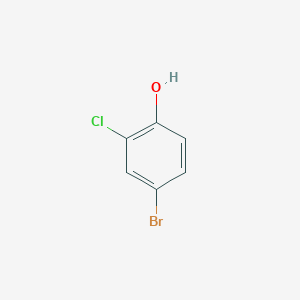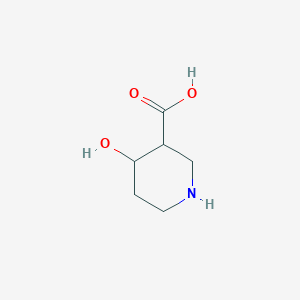![molecular formula C12H13NOS B165087 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one CAS No. 127740-02-7](/img/structure/B165087.png)
4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one, also known as PI3K inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), which is a key enzyme involved in the regulation of cell growth, survival, and metabolism. PI3K inhibitors have shown promising results in preclinical and clinical studies for the treatment of various types of cancer, inflammation, and autoimmune diseases.
作用机制
4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors work by blocking the activity of 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one, which is a key enzyme in the 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one/AKT/mTOR signaling pathway. This pathway is involved in the regulation of cell growth, survival, and metabolism. By inhibiting 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one, 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors can prevent the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival.
Biochemical and physiological effects:
4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors have been shown to have a wide range of biochemical and physiological effects. They can inhibit cell proliferation and induce apoptosis in cancer cells, leading to tumor regression. 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors can modulate immune cell function, leading to the suppression of autoimmune responses.
实验室实验的优点和局限性
4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors have several advantages for laboratory experiments. They are small molecules that can be easily synthesized and purified, making them readily available for use in experiments. Additionally, 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors have been extensively studied and characterized, making them well-suited for use in a wide range of experiments. However, there are also limitations to the use of 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors in laboratory experiments. They can have off-target effects, leading to unintended consequences. Additionally, their potency and selectivity can vary depending on the specific inhibitor used, making it important to carefully select the appropriate inhibitor for each experiment.
未来方向
There are several future directions for the study of 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors. One area of research is the development of more potent and selective inhibitors that can be used in clinical settings. Additionally, there is ongoing research into the use of 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors in combination with other drugs, such as chemotherapy and immunotherapy, to enhance their therapeutic effects. Another area of research is the investigation of the role of 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors in other diseases, such as neurodegenerative diseases and metabolic disorders. Finally, there is a need for further research into the mechanisms of action of 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors, which could lead to the development of new therapeutic strategies.
合成方法
The synthesis of 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one involves several steps, including the reaction of 4-bromo-2-isopropylphenol with thiosemicarbazide, followed by cyclization and oxidation. The final product is obtained in high yield and purity through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors have been extensively studied for their potential therapeutic applications in cancer, inflammation, and autoimmune diseases. They have shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors have also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, 4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one inhibitors have been investigated as potential treatments for autoimmune diseases, such as lupus and type 1 diabetes.
属性
CAS 编号 |
127740-02-7 |
|---|---|
产品名称 |
4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one |
分子式 |
C12H13NOS |
分子量 |
219.3 g/mol |
IUPAC 名称 |
4-(4-propan-2-ylphenyl)-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C12H13NOS/c1-8(2)9-3-5-10(6-4-9)11-7-15-12(14)13-11/h3-8H,1-2H3,(H,13,14) |
InChI 键 |
IFEDJZYBRHHTDR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=O)N2 |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=O)N2 |
同义词 |
4-[4-(1-METHYLETHYL)PHENYL]-2(3H)-THIAZOLONE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



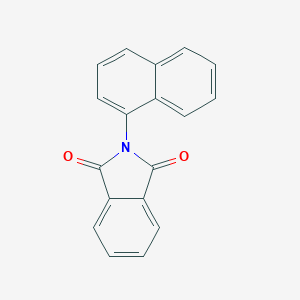
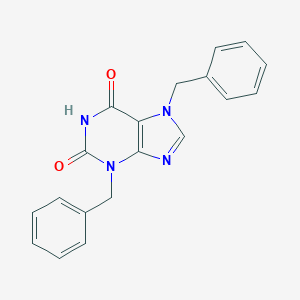
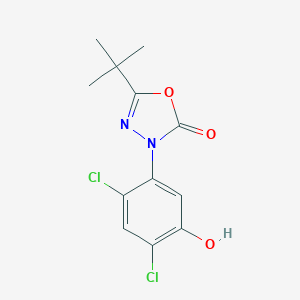
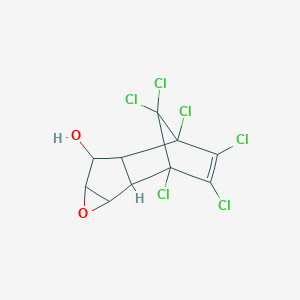
![(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one](/img/structure/B165014.png)
